Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a quinoline core, a piperidine ring, and a piperazine moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Piperidine Ring: The quinoline derivative is then reacted with a piperidine derivative under conditions that facilitate nucleophilic substitution, often using a suitable base and solvent.
Coupling with Piperazine: The resulting intermediate is then coupled with piperazine-1-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds and help in the design of new drugs.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s quinoline core and piperidine ring are likely to play key roles in these interactions, potentially leading to the modulation of biological activities such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperidine-1-carboxylate: Similar in structure but with a piperidine instead of a piperazine moiety.
Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}morpholine-1-carboxylate: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
The uniqueness of Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate lies in its combination of structural elements, which confer distinct chemical and biological properties. The presence of both a piperidine and a piperazine ring, along with the quinoline core, allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H31ClN4O4 |
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Molecular Weight |
523.0 g/mol |
IUPAC Name |
ethyl 4-[1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H31ClN4O4/c1-2-37-28(36)32-15-13-31(14-16-32)27(35)20-9-6-12-33(18-20)25-24(19-7-4-3-5-8-19)22-17-21(29)10-11-23(22)30-26(25)34/h3-5,7-8,10-11,17,20H,2,6,9,12-16,18H2,1H3,(H,30,34) |
InChI Key |
ACXGURKBOHHQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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